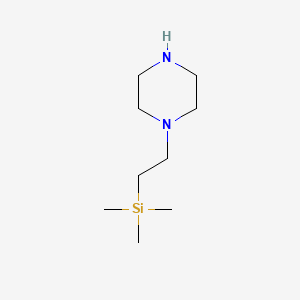
Trimethyl(2-piperazin-1-ylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-piperazin-1-ylethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-piperazin-1-ylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-piperazin-1-ylethyl)silane typically involves the reaction of 2-piperazin-1-ylethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-piperazin-1-ylethyl chloride+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-piperazin-1-ylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-piperazin-1-ylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Trimethyl(2-piperazin-1-ylethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in radical reactions and as a reducing agent. The piperazine ring can interact with biological molecules, potentially disrupting microbial cell membranes and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Another organosilicon compound with similar reducing properties.
Phenyltrimethylsilane: Contains a phenyl group instead of a piperazine ring, used in different synthetic applications.
Vinyltrimethylsilane: Contains a vinyl group, used in polymerization reactions.
Uniqueness
Trimethyl(2-piperazin-1-ylethyl)silane is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both silicon and nitrogen functionalities are desired.
Eigenschaften
Molekularformel |
C9H22N2Si |
|---|---|
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
trimethyl(2-piperazin-1-ylethyl)silane |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
YZMUQBFPTPKOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)

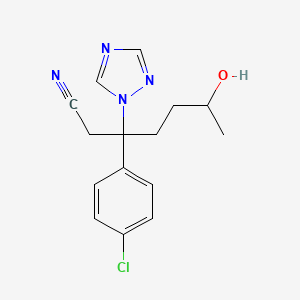
methanol](/img/structure/B13827656.png)
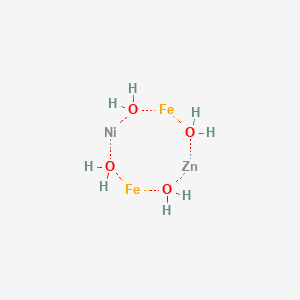
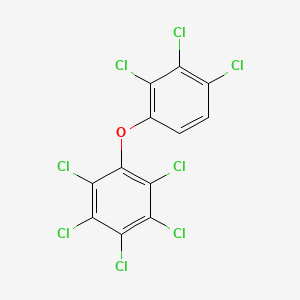
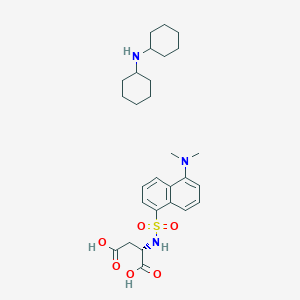
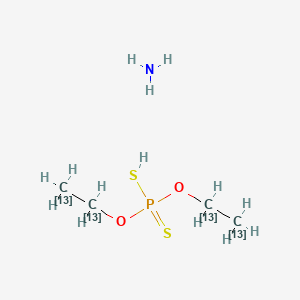
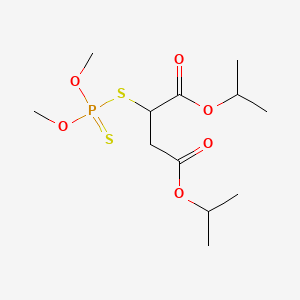
![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
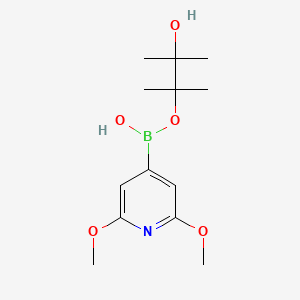
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
